molecular formula C19H19N3O2 B2575459 N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207034-22-7

N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide

Katalognummer: B2575459
CAS-Nummer: 1207034-22-7
Molekulargewicht: 321.38
InChI-Schlüssel: WOPGRLGYOXVVGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic small molecule featuring a pyrazole core, a structure of high interest in medicinal chemistry. Pyrazole derivatives are extensively investigated for their potential to modulate various enzyme systems and are known to exhibit a range of biological activities. Related pyrazole-acetamide compounds have been identified as potent inhibitors of protein kinases, such as VEGFR-2, which is a pivotal target in anti-angiogenesis cancer research . Other structural analogs, specifically 3,5-diphenylpyrazole derivatives, have been reported as highly potent and selective inhibitors of metalloproteases like meprin α, making them valuable chemical probes for studying fibrotic diseases, cancer, and Alzheimer's disease . The presence of the benzyloxybenzyl group in this particular compound may influence its bioavailability and binding affinity to specific biological targets. This product is intended for research applications, including but not limited to, in vitro assay development, target validation, and structure-activity relationship (SAR) studies in drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(14-22-12-4-11-21-22)20-13-16-7-9-18(10-8-16)24-15-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPGRLGYOXVVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.

    Acylation: The 4-(benzyloxy)benzyl alcohol is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to yield 4-(benzyloxy)benzyl chloroacetate.

    Pyrazole Introduction: The final step involves the reaction of 4-(benzyloxy)benzyl chloroacetate with 1H-pyrazole in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.

    Reduction: The acetamide moiety can be reduced to form an amine derivative.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Wirkmechanismus

The mechanism of action of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyl ether and pyrazole moieties can interact with the active sites of these targets, leading to inhibition or activation of their biological functions.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole-Pyrazole Hybrids (Compounds 28–32)

Compounds such as N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) and N-(6-chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (32) replace the benzyloxybenzyl group with benzimidazole. However, the absence of the benzyloxy group may reduce lipophilicity compared to the target compound, affecting membrane permeability .

Chlorobenzyl and Nitrophenyl Derivatives

N-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitrophenyl)acetamide () features a chlorobenzyl group and a nitro-substituted phenyl ring. The electron-withdrawing nitro group increases electrophilicity, which may enhance reactivity in nucleophilic environments. This contrasts with the target compound’s benzyloxy group, which is electron-donating and could stabilize aromatic interactions in hydrophobic pockets .

Thiazol-Pyrimidinylthio Derivatives

Compound 33 (2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide) incorporates a thiazol ring and a pyrimidinylthio group. The thioether linkage and thiazol heterocycle introduce sulfur-based interactions, which may improve binding to metal-containing enzymes (e.g., HDAC6). This structural complexity, however, increases molecular weight and may reduce solubility compared to the simpler pyrazole-acetamide scaffold .

Physicochemical Properties

Melting Points and Solubility

  • Benzimidazole derivatives (28–32) exhibit melting points ranging from 180–220°C, attributed to strong intermolecular hydrogen bonding .
  • The nitro-substituted analog () likely has higher melting points due to polar nitro groups, whereas the benzyloxy group in the target compound may lower melting points by increasing aromatic stacking.

Spectral Data

  • Pyrazole-acetamides are characterized by distinct $ ^1H $ NMR signals: pyrazole protons at δ 7.5–8.5 ppm and acetamide NH at δ 10–11 ppm .
  • The benzyloxy group’s methylene protons (OCH$ _2 $) typically resonate at δ 4.5–5.0 ppm, differentiating the target compound from chlorobenzyl or nitro-substituted analogs .

Pharmacological Potential (Inferred from Analogs)

  • Enzyme Inhibition : Benzimidazole-pyrazole hybrids () show activity against kinases and proteases. The benzyloxy group in the target compound may enhance selectivity for lipid-associated enzymes.
  • Dual Sirt2/HDAC6 Inhibition : Thiazol derivatives (e.g., 33) demonstrate dual inhibitory effects, implying that the pyrazole-acetamide scaffold could be optimized for multitarget therapies .

Biologische Aktivität

N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound involves several key steps:

  • Formation of Benzyl Ether : The reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base (e.g., potassium carbonate) produces 4-(benzyloxy)benzyl alcohol.
  • Acylation : The resulting alcohol is acylated with chloroacetyl chloride using triethylamine to yield 4-(benzyloxy)benzyl chloroacetate.
  • Pyrazole Introduction : The final step involves reacting 4-(benzyloxy)benzyl chloroacetate with 1H-pyrazole in the presence of sodium hydride to form this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural components, including the benzyl ether and pyrazole moieties, facilitate binding to active sites, thereby modulating enzymatic activity and influencing various biological processes.

Interaction with mTORC1 Pathway

Research indicates that compounds structurally related to this compound can reduce mTORC1 activity, which is crucial in regulating cell growth and metabolism. This modulation can lead to increased autophagy, a process that plays a significant role in cancer cell survival under stress conditions .

Anticancer Properties

This compound has shown promise as an anticancer agent. Preliminary studies suggest that it may exhibit antiproliferative effects on various cancer cell lines by disrupting autophagic flux and inhibiting mTORC1 reactivation under nutrient-replete conditions .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntiproliferativeReduces cell viability in cancer cells
Autophagy ModulationIncreases basal autophagy; disrupts flux
Enzyme InhibitionPotential target for mTORC1 inhibition

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in cancer research:

  • Study on MIA PaCa-2 Cells : This study demonstrated that related compounds reduced mTORC1 activity significantly, leading to increased autophagy levels. The results indicated that these compounds could serve as effective autophagy modulators with anticancer properties .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of similar pyrazole derivatives revealed that modifications in the chemical structure could enhance biological activity, suggesting avenues for developing more potent compounds targeting cancer pathways.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with functional group assembly. For example:

  • Step 1: Coupling of 4-(benzyloxy)benzylamine with a pyrazole-containing acetyl chloride derivative under anhydrous conditions.
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates . Critical parameters include temperature (60–80°C for amide bond formation), solvent choice (DMF or dichloromethane), and catalyst (e.g., HATU for coupling efficiency) .
  • Yield optimization: Adjust stoichiometry (1.2:1 molar ratio of amine to acyl chloride) and monitor via TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

  • 1H/13C NMR: Assign peaks for benzyloxy protons (δ 4.9–5.1 ppm), pyrazole protons (δ 7.2–7.8 ppm), and acetamide carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm mass error .
  • HPLC: Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What solvent systems and chromatographic methods are effective for purification?

  • Normal-phase chromatography: Silica gel with ethyl acetate/hexane (3:7 ratio) resolves polar impurities .
  • Reverse-phase HPLC: For challenging separations, use methanol/water (65:35) with 0.1% formic acid to improve peak symmetry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Assay variability: Standardize protocols (e.g., MIC for antimicrobials vs. IC50 for cytotoxicity) .
  • Structural analogs: Compare with N-(benzo[d]thiazol-2-yl) derivatives, noting substituent effects on target binding .
  • Dose-response validation: Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

  • Molecular docking: Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to model pyrazole-acetamide interactions. Focus on hydrogen bonding with catalytic lysine residues .
  • MD simulations: Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to validate docking results .

Q. How do structural modifications (e.g., substituents on benzyloxy or pyrazole groups) affect pharmacological activity?

  • SAR studies: Replace benzyloxy with methoxy or halogens to assess changes in logP and membrane permeability .
  • Pyrazole substitution: Introduce methyl or fluoro groups at the 3-position to enhance metabolic stability .
  • Data correlation: Use QSAR models (e.g., CoMFA) to link substituent electronegativity with activity .

Q. What mechanistic studies elucidate the compound’s mode of action in cellular models?

  • Enzyme inhibition assays: Test against COX-2 or cytochrome P450 isoforms using fluorogenic substrates .
  • Transcriptomics: RNA-seq of treated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis or MAPK) .
  • Cellular imaging: Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Co-solvent systems: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • Nanoformulation: Prepare PLGA nanoparticles (emulsification-solvent evaporation) to enhance bioavailability .

Methodological Notes

  • Contradiction analysis: Cross-validate bioactivity data across ≥3 independent labs .
  • Synthetic scalability: Optimize for gram-scale production using flow chemistry (residence time: 30 min, 100°C) .
  • Ethical compliance: Adhere to OECD guidelines for in vivo testing if applicable .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.